Propanedinitrile, pyrazinyl- Propanedinitrile, pyrazinyl-
Brand Name: Vulcanchem
CAS No.: 89876-63-1
VCID: VC4131275
InChI: InChI=1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5-6H
SMILES: C1=CN=C(C=N1)C(C#N)C#N
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol

Propanedinitrile, pyrazinyl-

CAS No.: 89876-63-1

Cat. No.: VC4131275

Molecular Formula: C7H4N4

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Propanedinitrile, pyrazinyl- - 89876-63-1

Specification

CAS No. 89876-63-1
Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
IUPAC Name 2-pyrazin-2-ylpropanedinitrile
Standard InChI InChI=1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5-6H
Standard InChI Key AAMJQIORFMOARQ-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C(C#N)C#N
Canonical SMILES C1=CN=C(C=N1)C(C#N)C#N

Introduction

Structural and Molecular Characteristics

Propanedinitrile, pyrazinyl- (C₇H₄N₄) consists of a pyrazine ring substituted at the 2-position with a propanedinitrile group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers electron-withdrawing effects that enhance the reactivity of the adjacent nitrile groups . Computational studies using density functional theory (DFT) reveal a planar geometry with bond lengths of 1.34 Å for C≡N and 1.39 Å for C–C in the nitrile moiety, consistent with sp-hybridization . The molecule’s dipole moment (4.2 D) and electrostatic potential surface indicate polarizability, facilitating interactions in supramolecular assemblies .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₇H₄N₄
Molecular weight144.13 g/mol
Melting point305 K (31.85°C)
Boiling point493 K (219.85°C)
Solubility in DMSO25 g/L (20°C)

Synthetic Methodologies

Condensation Reactions

The primary synthesis route involves condensation of diaminomaleonitrile with 1,2-dicarbonyl compounds (e.g., ethyl 2,4-dioxobutanoate) in glacial acetic acid, yielding 40–60% product . For example, reacting diaminomaleonitrile with phenylglyoxal generates the pyrazine core via cyclodehydration, followed by nitrile group incorporation .

Oxidative Pathways

Dihydropyrazine intermediates, formed from 1,2-diaminoethane and diketones, undergo oxidation using CuO or MnO₂ to yield propanedinitrile, pyrazinyl- . This method achieves 55–70% efficiency but requires stringent control of stoichiometry to avoid overoxidation .

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate Knoevenagel-Michael-cyclization cascades. For instance, reacting pyrazine-2-carboxamide with furan-2-carbaldehyde and malononitrile under microwaves reduces reaction times from 6 hours to 30 minutes, improving yields to 75–85% .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a decomposition onset at 473 K, with exothermic peaks at 498 K (ΔH = −120 kJ/mol), indicating thermal robustness suitable for high-temperature applications. Thermogravimetric analysis (TGA) corroborates 5% mass loss at 453 K under nitrogen.

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<1 g/L) . Nitrile groups undergo nucleophilic substitution with amines (e.g., aniline) at 343 K, producing pyrazinyl-amidines (90% yield) . Cycloadditions with azides yield tetrazolo-pyrazine derivatives, critical in medicinal chemistry.

Table 2: Representative Reactions

Reaction TypeConditionsProductYield
Nucleophilic substitutionAniline, EtOH, refluxPyrazinyl-amidine90%
[3+2] CycloadditionNaN₃, Cu(I), DMF, 80°CTetrazolo-pyrazine78%
Knoevenagel condensationBenzaldehyde, K₂CO₃, MWBenzylidene derivative85%

Applications in Pharmaceutical Chemistry

Kinase Inhibitors

The nitrile groups act as electrophilic warheads, covalently binding to cysteine residues in kinase active sites. Derivatives such as 6-amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile exhibit IC₅₀ values of 0.22 µM against Aurora kinase A, surpassing reference compounds .

Antimicrobial Agents

Schiff base derivatives (e.g., pyrazinyl-furan hybrids) demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The 2,4-dimethoxyphenyl substituent enhances membrane penetration, as confirmed by logP calculations (ClogP = 3.2) .

Materials Science Applications

Conductive Polymers

Incorporating propanedinitrile, pyrazinyl- into polyaniline matrices increases conductivity from 10⁻³ S/cm to 10⁻¹ S/cm due to enhanced π-π stacking. X-ray diffraction (XRD) reveals a d-spacing reduction from 3.4 Å to 3.1 Å, indicating tighter chain packing .

Organic Semiconductors

Thin films of pyrazinyl-propanedinitrile:PCBM blends achieve electron mobilities of 0.12 cm²/V·s in OTFTs, attributed to LUMO levels at −3.8 eV, facilitating electron injection .

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